N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is a novel compound designed and synthesized as a potential uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the phencyclidine (PCP) binding site []. This compound belongs to a class of norcamphor derivatives, which are structurally similar to the naturally occurring bicyclic monoterpene, norcamphor.
The synthesis of N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine (specifically 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine, referred to as compound 5a in the study) was achieved through a multi-step process []. While the specific details of the synthesis are not fully elaborated in the provided abstract, it mentions that the compound was designed and synthesized alongside other norcamphor derivatives. This suggests a likely approach involving modification of the norcamphor scaffold, potentially through reactions such as reductive amination, to introduce the desired amine and morpholine substituents.
N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine is proposed to act as an uncompetitive antagonist at the NMDA receptor's PCP binding site []. Uncompetitive antagonists bind to the receptor only after the agonist has bound, forming a ternary complex that prevents channel opening and subsequent ion flow. The PCP binding site is located within the ion channel pore of the NMDA receptor.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2